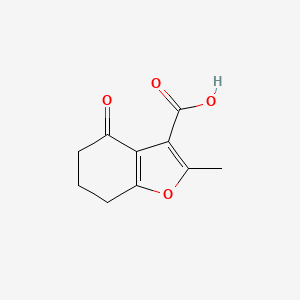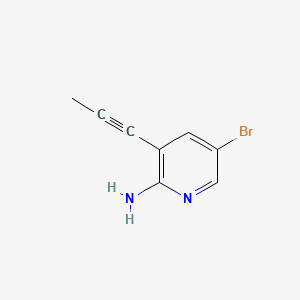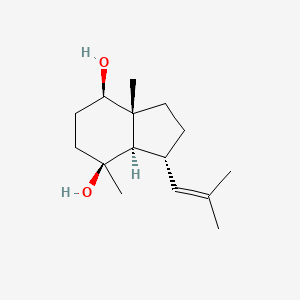
Homalomenol A
描述
Homalomenol A is a sesquiterpenoid compound that belongs to the perhydroindane class. It is characterized by its unique structure, which includes a (2-methylprop-1-en-1-yl) group at position 1, methyl groups at positions 3a and 7, and hydroxy groups at positions 4 and 7. This compound is primarily isolated from the roots of Homalomena aromatica, a plant known for its aromatic properties and medicinal uses .
作用机制
Homalomenol A is a sesquiterpenoid that has been isolated from the roots of Homalomena aromatica . This compound has been studied for its potential therapeutic effects, particularly in relation to Alzheimer’s disease .
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine. In Alzheimer’s disease, the overactivity of AChE leads to a decrease in acetylcholine, contributing to cognitive decline .
Mode of Action
This compound acts as an inhibitor of AChE . By binding to AChE, it prevents the enzyme from breaking down acetylcholine, thereby increasing the availability of this neurotransmitter. This can help to alleviate the symptoms of Alzheimer’s disease, which is characterized by a deficiency in acetylcholine .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, this compound enhances cholinergic transmission, which can help to improve cognitive function in Alzheimer’s disease .
Pharmacokinetics
In silico investigations have suggested that it possesses good pharmacokinetic properties . This suggests that this compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which could enhance its bioavailability and therapeutic potential .
Result of Action
The inhibition of AChE by this compound results in an increase in the levels of acetylcholine in the nervous system . This can help to alleviate the cognitive decline associated with Alzheimer’s disease, as acetylcholine plays a crucial role in memory and learning .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Homalomenol A involves several steps, starting from the extraction of the roots of Homalomena aromatica. The key steps include:
Extraction: The roots are subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is then purified using chromatographic techniques such as liquid chromatography-mass spectrometry (LC/MS).
Structural Elucidation: The structure of this compound is confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, involving larger volumes of solvents and more efficient chromatographic techniques.
化学反应分析
Types of Reactions: Homalomenol A undergoes various chemical reactions, including:
Oxidation: The hydroxy groups at positions 4 and 7 can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups at positions 3a and 7 can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products: The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (alcohols), and substituted compounds with various functional groups .
科学研究应用
Homalomenol A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their chemical properties.
Medicine: The compound has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.
Industry: this compound is explored for its use in the development of natural products and pharmaceuticals.
相似化合物的比较
Homalomenol A can be compared with other similar sesquiterpenoid compounds, such as:
Homalomenol B: Another sesquiterpenoid isolated from Homalomena aromatica, with a similar structure but different functional groups.
Oplopanone: A sesquiterpene alcohol with similar bioactive properties.
Oplodiol: Another sesquiterpene alcohol with structural similarities to this compound.
Uniqueness: this compound is unique due to its specific arrangement of functional groups and its potent bioactive properties, which make it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
(3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMCEEHVCIIPLE-ZSAUSMIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CCC2(C1C(CCC2O)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1CC[C@@]2([C@@H]1[C@@](CC[C@H]2O)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123658 | |
| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145400-03-9 | |
| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145400-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homalomenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145400039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Homalomenol A and where is it found?
A1: this compound is a sesquiterpenoid, a class of natural products with 15-carbon backbones often found in plants. It has been isolated from various plant species, including Homalomena pierreana, Chloranthus spicatus, and Homalomena pendula [, , ].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these can be deduced from its structure. This compound possesses a molecular formula of C15H26O2 and a molecular weight of 238.37 g/mol.
Q3: How is the structure of this compound elucidated?
A3: The structure of this compound, like other isolated sesquiterpenoids, has been established primarily through spectroscopic methods. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D experiments, and Mass Spectrometry (MS). Infrared (IR) spectroscopy may also provide valuable information about functional groups present in the molecule [, , ].
Q4: Have there been any total syntheses reported for this compound?
A4: Yes, concise total syntheses for both (−)-Homalomenol A and its diastereomer (−)-Homalomenol B have been achieved. These syntheses utilized a key step involving the conjugate addition of organocopper(I) reagents to a bicyclic enone, highlighting the versatility of organic synthesis in accessing natural products [, ].
Q5: Has the biological activity of this compound been investigated?
A5: While some studies mention the isolation of this compound from various plant sources, the provided abstracts do not elaborate on specific biological activities associated with this compound. Further research is needed to explore its potential therapeutic applications.
Q6: Are there any known analytical methods for detecting and quantifying this compound?
A6: While not explicitly stated in the provided abstracts, common analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with MS detectors, could be employed for the detection and quantification of this compound in plant extracts or other matrices.
Q7: Has this compound been found in other species besides Homalomena and Chloranthus?
A7: Yes, a compound initially named homalomenol D, isolated from Pterodon pubescens, was later identified as the correct structure of (rel)-2β,6β-epoxy-5β-hydroxy-isodaucane, highlighting the challenges in natural product chemistry and the importance of accurate structural characterization [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)

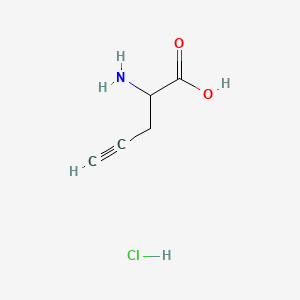
![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)
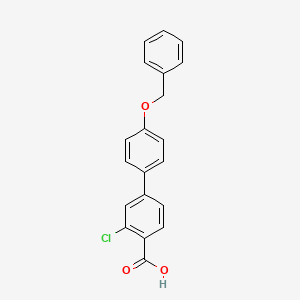
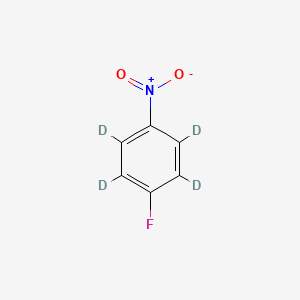
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)
![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)
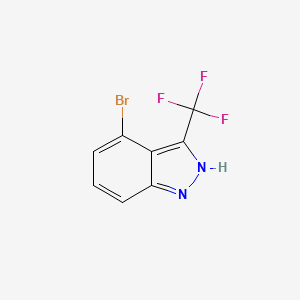
![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)

